Reduced Angiostatic Potency of 5α-Tetrahydrocorticosterone Compared to Hydrocortisone and Corticosterone
5α-Tetrahydrocorticosterone (5αTHB) demonstrates significantly lower angiostatic activity than conventional glucocorticoids. In ex vivo mouse aortic ring assays, 5αTHB suppressed vessel growth with an EC50 of 2512 nM, whereas hydrocortisone exhibited an EC50 of 762 nM, representing a 3.3-fold lower potency [1]. In vivo, at equipotent anti-inflammatory doses, corticosterone substantially decreased angiogenesis compared to vehicle, while 5αTHB suppressed angiogenesis only to a limited extent [2].
| Evidence Dimension | Angiostatic potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2512 nM (5α-THB) |
| Comparator Or Baseline | Hydrocortisone: EC50 = 762 nM |
| Quantified Difference | 3.3-fold lower angiostatic potency for 5αTHB |
| Conditions | Ex vivo mouse aortic ring assay (C57BL/6 male mice) |
Why This Matters
Lower angiostatic activity translates to reduced interference with wound healing and vascular remodeling, making 5αTHB preferable for studies requiring anti-inflammatory effects without confounding angiostatic variables.
- [1] Abernethie AJ, et al. Comparison of mechanisms of angiostasis caused by the anti-inflammatory steroid 5α-tetrahydrocorticosterone versus conventional glucocorticoids. Eur J Pharmacol. 2022;929:175111. View Source
- [2] Gastaldello A, et al. Safer topical treatment for inflammation using 5α-tetrahydrocorticosterone in mouse models. Biochem Pharmacol. 2017;129:73-84. View Source
